N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by a chromen ring system, known for its diverse biological activities and presence in various natural products and synthetic compounds. The compound's molecular structure features a pyridine moiety and an acetamide functional group, which contribute to its potential pharmacological properties.
The compound can be synthesized through various chemical methods, often involving the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with an appropriate amino acid or derivative. The synthesis is typically conducted under controlled conditions to ensure high purity and yield.
N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide falls under the category of organic compounds with notable applications in medicinal chemistry, particularly in drug development due to its potential bioactive properties.
The synthesis of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:
The reaction conditions must be optimized for factors such as temperature and pressure to maximize yield and minimize by-products. Automated reactors may be employed in industrial settings for enhanced efficiency.
N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide has the following structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.44 g/mol |
| IUPAC Name | N-(pyridin-2-yl)-2-(3,4,8-trimethyl-2H-chromen-7-yloxy)acetamide |
| InChI | InChI=1S/C22H24N2O5/c1-13(23)14(24)16(3)20(26)21(27)22(25)15(12)10(5)6... |
| InChI Key | QVZXLXQKXUOQON-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O)C |
This structure showcases a complex arrangement of rings and functional groups that contribute to its chemical behavior and biological activity.
N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can participate in various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yloxy)acetamide involves its interaction with specific molecular targets within biological systems:
These interactions suggest that the compound could serve as a lead structure for developing therapeutic agents targeting various diseases.
The physical properties of N-(pyridin-2-y)-2-(3,4,8-trimethylchromenyl oxy)acetamide include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The chemical properties include:
N-(pyridin-2-y)-2-(3,4,8-trimethylchromenyl oxy)acetamide has several potential scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2